17alpha-Ethylestradiol 3-methyl ether
Overview
Description
17alpha-Ethylestradiol 3-methyl ether (EE3ME) is a synthetic estrogenic compound that has been extensively studied for its potential use in scientific research. This compound is structurally similar to natural estrogen and has been found to exhibit strong estrogenic activity in various in vitro and in vivo assays.
Scientific Research Applications
Detection in Biological Samples : 17alpha-Ethylestradiol 3-methyl ether, as part of the oestrogens family, has been a subject of study for its detection in biological samples. Biddle et al. (2007) developed an analytical approach capable of detecting oestradiol isomers at low levels in bovine serum and urine, which is significant for distinguishing between normal samples and those from animals treated with growth-promoting implants (Biddle et al., 2007).
Imaging Agents : The compound has been studied for its potential as an estrogen receptor imaging agent. Ali et al. (2000) synthesized and evaluated new 125I-radioiodinated estrogens as potential estrogen receptor imaging agents, showcasing the importance of 17alpha-Ethylestradiol derivatives in this field (Ali et al., 2000).
Environmental Impact and Remediation : The persistence and effects of 17alpha-Ethylestradiol in the environment, particularly in aquatic systems, have been a significant area of research. Zha et al. (2008) conducted a multigeneration experiment on Chinese rare minnows to investigate the effects of synthetic estrogen EE(2), closely related to 17alpha-Ethylestradiol, demonstrating its significant impact on aquatic life at very low concentrations (Zha et al., 2008).
Pharmacology and Biochemistry : The compound and its derivatives have also been studied for their pharmacological properties and interactions with biological receptors. Wölfling et al. (2003) examined the receptor-binding of normal and 13-epi-D-homoestrones and their 3-methyl ethers, finding that these compounds are recognized by the estrogen receptor, although with lower relative binding affinities than the reference compound, 3,17beta-estradiol (Wölfling et al., 2003).
properties
CAS RN |
17550-03-7 |
---|---|
Product Name |
17alpha-Ethylestradiol 3-methyl ether |
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
NVYBDSYHTNOJSQ-MJCUULBUSA-N |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Other CAS RN |
17550-03-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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